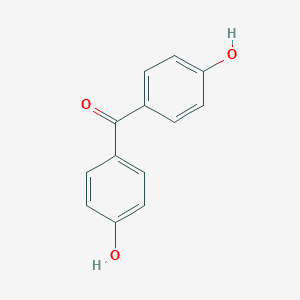

4,4'-Dihydroxybenzophenone

概要

説明

4,4’-Dihydroxybenzophenone is an organic compound with the formula (HOC₆H₄)₂CO. It is an off-white solid that serves as a precursor to or a degradation product of various commercial materials. This compound is also known as Bis(4-hydroxyphenyl)methanone and has a molecular weight of 214.22 g/mol .

準備方法

4,4’-Dihydroxybenzophenone can be synthesized through several methods:

Rearrangement of p-hydroxyphenylbenzoate: This method involves the rearrangement of p-hydroxyphenylbenzoate to produce 4,4’-Dihydroxybenzophenone.

Reaction of p-hydroxybenzoic acid with phenol: This method involves converting p-hydroxybenzoic acid to p-acetoxybenzoyl chloride, which then reacts with phenol to give 4,4’-Dihydroxybenzophenone after deacetylation.

Fries rearrangement: This method involves mixing p-hydroxybenzoic acid, phenol, and trifluoromethanesulfonic acid in an inert atmosphere, heating to 65-80°C, and then carrying out a hydrolysis reaction.

化学反応の分析

4,4'-ジヒドロキシベンゾフェノンは、様々な化学反応を受けます。

酸化: この化合物は、酸化されてキノンを生成することができます。

還元: ヒドロキシベンゾフェノン誘導体を生成するために、還元することができます。

これらの反応で使用される一般的な試薬には、トリフルオロメタンスルホン酸、塩化アルミニウム、酸化亜鉛などがあります . これらの反応から生成される主要な生成物には、様々なヒドロキシベンゾフェノン誘導体やキノンなどがあります .

科学的研究の応用

UV Stabilization in Products

The primary application of 4,4'-Dihydroxybenzophenone is as a UV light stabilizer . It is extensively used in:

- Cosmetics : Incorporated in sunscreens and skin care products to protect against UV radiation.

- Plastics : Used in polycarbonate polymers to enhance durability against UV-induced degradation.

- Coatings and Adhesives : Acts as a protective agent to prolong the life of materials exposed to sunlight.

Table 1: Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Cosmetics | Sunscreens, skin creams |

| Plastics | Polycarbonate films, outdoor furniture |

| Coatings | Paints and varnishes |

| Adhesives | Bonding agents for outdoor applications |

Environmental Studies

Research has also focused on the ecological impact of this compound. A study assessed its acute toxicity on aquatic organisms such as Chlorella vulgaris and Daphnia magna. The findings indicated that while DHB exhibits low-level toxicity to C. vulgaris (96 h-EC50 = 183.60 mg/L), it poses a medium-level risk to D. magna (48 h-LC50 = 12.50 mg/L) under specific conditions .

Table 2: Toxicity Assessment of this compound

| Organism | Test Duration | EC50/LC50 Value (mg/L) | Toxicity Level |

|---|---|---|---|

| Chlorella vulgaris | 96 hours | 183.60 | Low |

| Daphnia magna | 48 hours | 12.50 | Medium |

Potential Endocrine Disruption

There are concerns regarding the potential endocrine-disrupting effects of this compound. Studies suggest that exposure can interfere with hormonal functions in wildlife and humans, raising alarms about its widespread use in consumer products . This aspect necessitates ongoing research to evaluate long-term ecological and health impacts.

Case Study 1: Use in Sunscreens

A comprehensive analysis demonstrated that formulations containing DHB significantly reduced UV-induced skin damage in clinical trials. Participants using sunscreens with DHB reported lower incidences of erythema compared to control groups using non-DHB formulations .

Case Study 2: Environmental Impact Analysis

A field study conducted in Spain examined the presence of various UV filters, including DHB, in bird eggs from protected areas. The research highlighted concerning levels of DHB accumulation, suggesting bioaccumulation risks and potential impacts on avian populations .

作用機序

4,4'-ジヒドロキシベンゾフェノンは、様々な分子標的に作用することでその効果を発揮します。その既知の標的の1つは、ラノステロール14α-脱メチル化酵素であり、これはエルゴステロール生合成に不可欠な酵素です。 この相互作用により酵素の活性が阻害され、ステロール生合成が阻害されます .

類似化合物との比較

4,4'-ジヒドロキシベンゾフェノンは、ベンゾフェノン誘導体、例えば以下のようなものと比較することができます。

ベンゾフェノン: 4,4'-ジヒドロキシベンゾフェノンとは異なり、ベンゾフェノンはヒドロキシ基を持たないため、特定の化学反応では反応性が低くなります。

4-ヒドロキシベンゾフェノン: この化合物はヒドロキシ基を1つしか持たないため、4,4'-ジヒドロキシベンゾフェノンと比較して、UV安定剤としての効果が低くなります.

ビス(4-ヒドロキシフェニル)メタノン: これは、4,4'-ジヒドロキシベンゾフェノンの別の名称であり、2つのヒドロキシ基を持つ独自の構造を強調しています.

これらの比較は、特にUV安定剤としての効果や様々な化学反応における反応性など、4,4'-ジヒドロキシベンゾフェノンの独特の特性を明らかにしています。

生物活性

4,4'-Dihydroxybenzophenone (DHBP) is a compound of significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and toxicological effects. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C13H10O3. It features two hydroxyl groups attached to the benzophenone structure, which enhances its reactivity and biological interactions.

1. Anti-Inflammatory Activity

Recent studies have demonstrated that DHBP and its derivatives exhibit potent anti-inflammatory properties. For instance, a series of 1,2,3-triazole derivatives synthesized from DHBP showed significant inhibition of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. The most active derivative achieved an IC50 value of 0.25 µM, indicating strong elastase inhibitory activity .

Table 1: Anti-Inflammatory Activity of DHBP Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DHBP | - | - |

| Derivative 1 | 0.62 | Elastase Inhibition |

| Derivative 2 | 0.25 | Elastase Inhibition |

2. Anticancer Activity

DHBP has been investigated for its anticancer properties. A study indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound was shown to mimic sterol substrates in the active site of sterol 14alpha-demethylase (CYP51), a key enzyme in sterol biosynthesis, suggesting a potential pathway for anticancer activity .

Case Study: Anticancer Effects

In vitro studies revealed that DHBP effectively inhibited the proliferation of breast cancer cells, with a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

3. Toxicological Effects

The ecological impact of DHBP has also been assessed. Acute toxicity tests on Daphnia magna and Chlorella vulgaris indicated that DHBP has medium-level toxicity with a 48 h-LC50 value of 12.50 mg/L for Daphnia magna and a 96 h-EC50 value of 183.60 mg/L for Chlorella vulgaris. . These findings highlight the need for careful consideration of DHBP's environmental effects.

Table 2: Toxicity Data for DHBP

| Organism | Endpoint | Value (mg/L) | Toxicity Level |

|---|---|---|---|

| Daphnia magna | 48 h-LC50 | 12.50 | Medium |

| Chlorella vulgaris | 96 h-EC50 | 183.60 | Low |

特性

IUPAC Name |

bis(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNYJUSEXLAVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022425 | |

| Record name | 4,4'-Dihydoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Dihydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-99-4 | |

| Record name | 4,4′-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-hydroxy)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxybenzophenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 611-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDOXY-BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZR7D31SBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。